molecular formula C12H17NO2S B13197882 tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate

tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate

Cat. No.: B13197882
M. Wt: 239.34 g/mol
InChI Key: CHFMJRJEPXDDGW-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclopropylation of thiophene, followed by the introduction of an amino group and the tert-butyl ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiophene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate is unique due to its combination of a cyclopropyl group and a thiophene ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

tert-butyl 3-amino-5-cyclopropylthiophene-2-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)10-8(13)6-9(16-10)7-4-5-7/h6-7H,4-5,13H2,1-3H3

InChI Key

CHFMJRJEPXDDGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(S1)C2CC2)N

Origin of Product

United States

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